

Preparing Mycobactin-Supplemented Culture Media for *Mycobacterium avium* subsp. *paratuberculosis* (MAP)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mycobactin*

Cat. No.: B074219

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium avium subsp. *paratuberculosis* (MAP) is the etiological agent of Johne's disease, a chronic debilitating enteritis in ruminants. The in vitro cultivation of this fastidious organism is essential for diagnostic and research purposes, including drug development. A key characteristic of MAP is its dependency on **mycobactin**, an iron-chelating compound (siderophore), for growth in artificial culture media.^[1] This document provides detailed protocols for the preparation of **mycobactin**-supplemented culture media, specifically Middlebrook 7H9 Broth and Herrold's Egg Yolk Medium (HEYM), which are commonly used for the cultivation of MAP.

Mycobactin J, derived from *Mycobacterium avium*, is the most effective and widely used **mycobactin** for supporting the growth of MAP.^{[2][3]} These protocols outline the preparation of a **mycobactin J** stock solution and its incorporation into the culture media, along with quality control measures to ensure the suitability of the prepared media for MAP cultivation.

Data Presentation

Table 1: Composition of **Mycobactin J** Stock Solution

Component	Concentration
Mycobactin J	500 µg/mL
Solvent	100% Ethanol

Table 2: Composition of Middlebrook 7H9 Broth with **Mycobactin J**

Component	Final Concentration/Amount per Liter
Middlebrook 7H9 Broth Base	As per manufacturer's instructions
Glycerol	2 mL
OADC or ADC Enrichment	100 mL
Mycobactin J	2.0 µg/mL
Distilled Water	to 1 L

Table 3: Composition of Herrold's Egg Yolk Medium (HEYM) with **Mycobactin J**

Component	Amount for ~1 Liter
Peptone	9 g
Sodium Chloride	4.5 g
Beef Extract	2.7 g
Sodium Pyruvate	4.1 g
Glycerol	27 mL
Bacteriological Agar	15 g
Distilled Water	900 mL
Fresh Egg Yolk	100 mL
Malachite Green (2% w/v)	5 mL
Mycobactin J	2 mg

Experimental Protocols

Protocol 1: Preparation of Mycobactin J Stock Solution (500 µg/mL)

Materials:

- **Mycobactin J** powder
- 100% Ethanol, sterile
- Sterile microcentrifuge tubes or vials

Procedure:

- Aseptically weigh 2 mg of **Mycobactin J** powder.
- Transfer the powder to a sterile vial.
- Add 4 mL of 100% ethanol to the vial.^[4]
- Vortex thoroughly until the **Mycobactin J** is completely dissolved. The solution should be a clear, yellowish color.
- Store the stock solution in a light-protected container at -20°C.

Protocol 2: Preparation of Middlebrook 7H9 Broth with Mycobactin J

Materials:

- Middlebrook 7H9 broth base
- Glycerol
- Distilled water
- Middlebrook OADC or ADC enrichment

- **Mycobactin J** stock solution (500 µg/mL)
- Sterile flasks and bottles

Procedure:

- Prepare the Middlebrook 7H9 broth base according to the manufacturer's instructions. For example, suspend 4.7 g of the dehydrated medium in 900 mL of distilled water containing 2 mL of glycerol.
- Heat with agitation to completely dissolve the medium.
- Sterilize by autoclaving at 121°C for 15 minutes.
- Allow the medium to cool to 45-50°C in a water bath.
- Aseptically add 100 mL of Middlebrook OADC or ADC enrichment.
- Aseptically add 4 mL of the 500 µg/mL **Mycobactin J** stock solution per liter of medium to achieve a final concentration of 2.0 µg/mL.
- Mix the final medium gently but thoroughly.
- Aseptically dispense into sterile culture tubes or flasks.

Protocol 3: Preparation of Herrold's Egg Yolk Medium (HEYM) with Mycobactin J

Materials:

- Peptone
- Sodium chloride
- Beef extract
- Sodium pyruvate

- Glycerol
- Bacteriological agar
- Distilled water
- Fresh, clean chicken eggs
- Malachite green solution (2% w/v)
- **Mycobactin J** powder or stock solution
- Sterile flasks and petri dishes

Procedure:

- In a flask, dissolve 9 g of peptone, 4.5 g of sodium chloride, 2.7 g of beef extract, 4.1 g of sodium pyruvate, and 15 g of bacteriological agar in 900 mL of distilled water.
- Add 27 mL of glycerol to the mixture.
- Adjust the pH to 7.8.
- Sterilize by autoclaving at 121°C for 15 minutes.
- Cool the medium to 50-55°C in a water bath.
- Prepare the egg yolk suspension by aseptically breaking fresh, clean chicken eggs and separating the yolks. Add 100 mL of fresh egg yolk to the cooled medium.
- Aseptically add 5 mL of a 2% (w/v) malachite green solution.
- Aseptically add 2 mg of **Mycobactin J** powder (or 4 mL of a 500 µg/mL stock solution) to the medium and mix thoroughly.
- Aseptically pour the medium into sterile petri dishes (approximately 20 mL per plate).
- Allow the plates to solidify at room temperature.

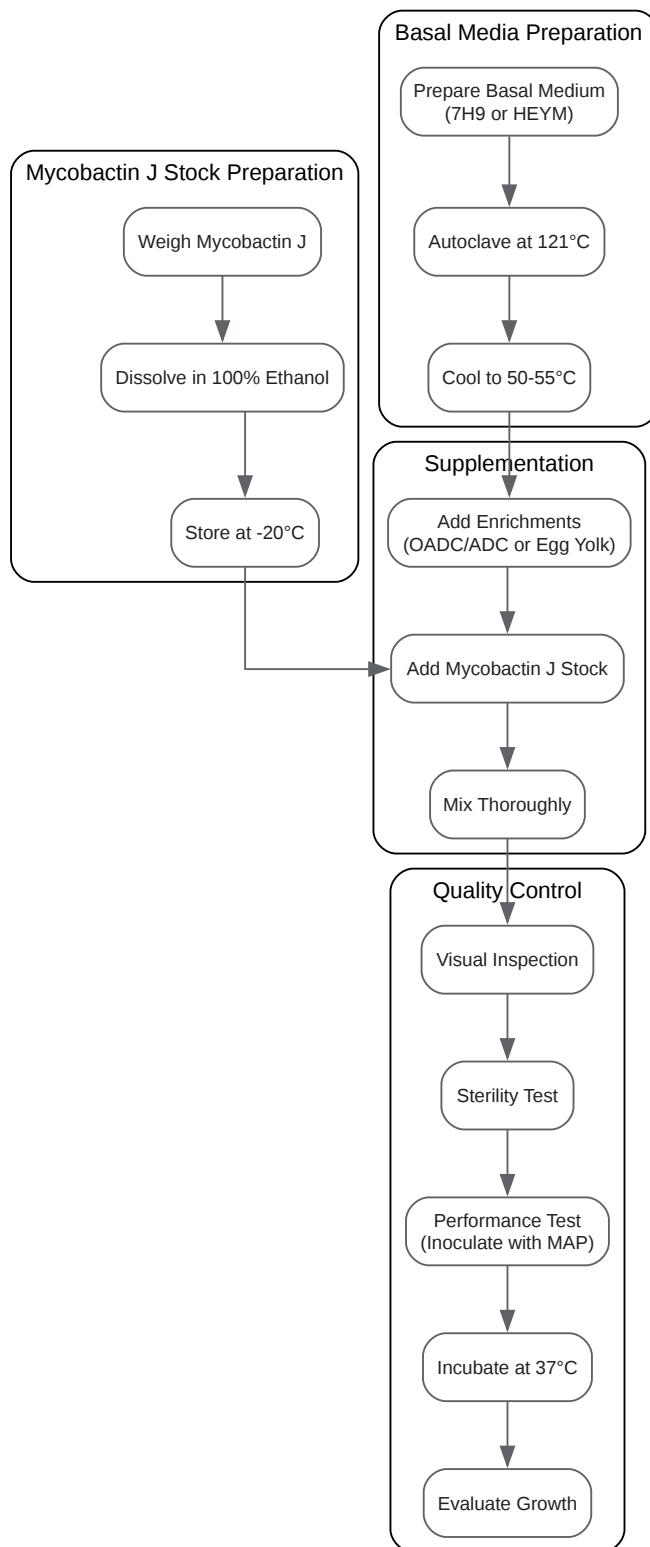
Protocol 4: Quality Control of Mycobactin-Supplemented Media

Principle:

To ensure that the prepared media can support the growth of MAP, a quality control test should be performed on each batch using a well-characterized MAP strain.

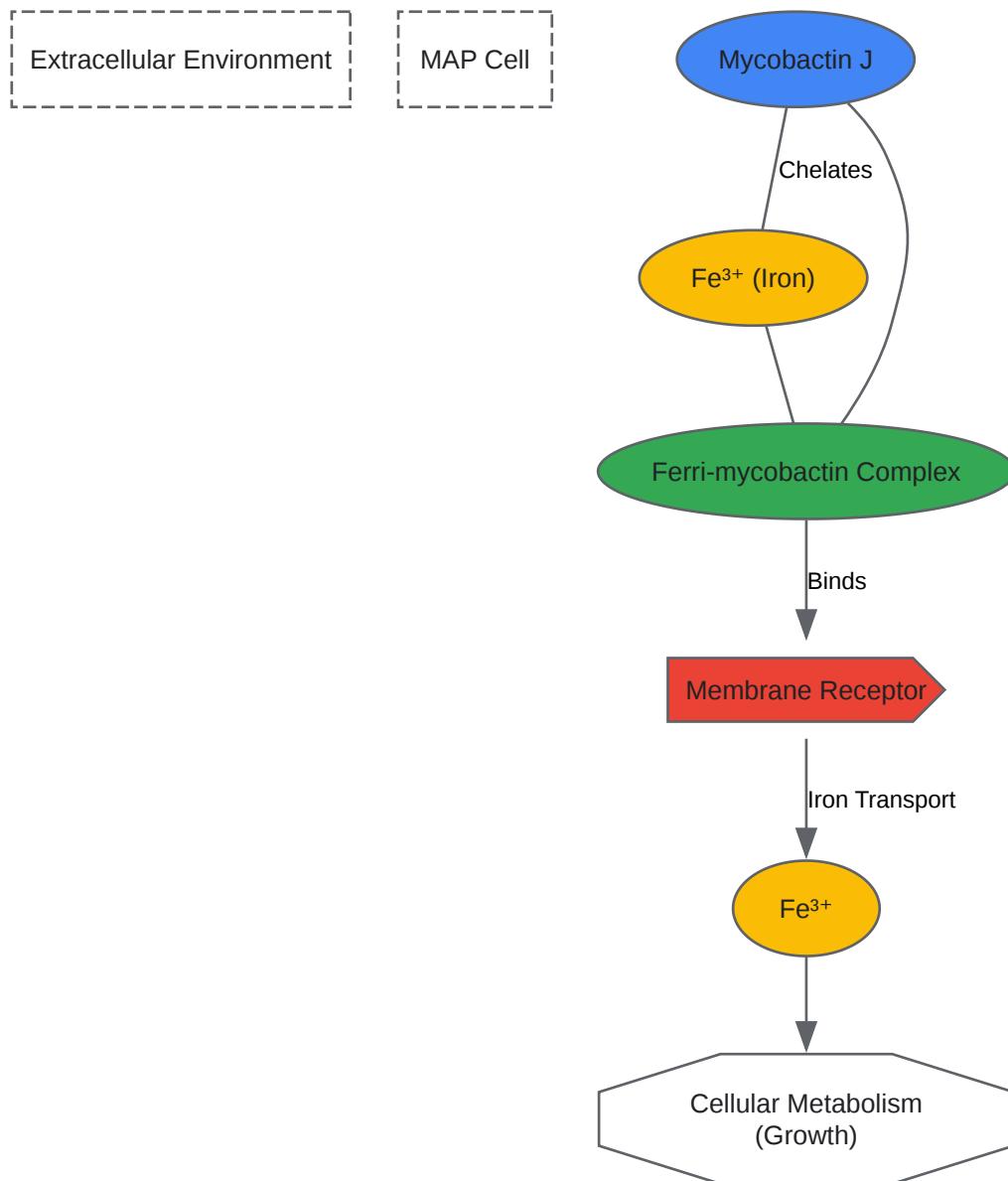
Materials:

- Prepared **mycobactin**-supplemented media (liquid or solid)
- Mycobacterium avium subsp. paratuberculosis control strain (e.g., ATCC 19698)
- Sterile saline or broth for inoculum preparation
- Incubator at 37°C


Procedure:

- Visual Inspection: Before inoculation, visually inspect the media for any signs of contamination, discoloration, or physical defects. The pH of the medium should also be checked and be within the recommended range.
- Sterility Check: Incubate a representative sample (e.g., 5% of the batch) of uninoculated media at 37°C for 48 hours to check for sterility. No growth should be observed.
- Performance Testing: a. Prepare a standardized inoculum of the MAP control strain (e.g., ATCC 19698) in sterile saline or broth, adjusted to a McFarland standard of 1.0. b. Inoculate the **mycobactin**-supplemented media with the control strain. For solid media, streak for isolated colonies. For liquid media, add a defined volume of the inoculum. c. As a negative control, inoculate a plate of the same basal medium without **mycobactin** J to confirm the **mycobactin** dependency of the control strain. d. Incubate the cultures at 37°C for up to 12-16 weeks.
- Acceptance Criteria:

- Positive Control (with **Mycobactin J**): Characteristic MAP colonies should be visible on solid media within the expected timeframe (typically 6-12 weeks). In liquid media, turbidity should be observed. The colony morphology should be consistent with the control strain (e.g., small, white to off-white, smooth or rough colonies).
 - Negative Control (without **Mycobactin J**): No growth or pinpoint, non-progressive colonies should be observed, confirming **mycobactin** dependency.
 - Sterility: The uninoculated control media should remain sterile.
- Rejection Criteria: A batch of media should be rejected if:
 - There is evidence of contamination.
 - The positive control strain fails to grow or shows atypical morphology.
 - The negative control shows significant growth.
 - The physical appearance of the media is unsatisfactory.


Visualizations

Workflow for Preparing Mycobactin-Supplemented Media

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation and quality control of **mycobactin**-supplemented culture media.

Role of Mycobactin in MAP Iron Uptake

[Click to download full resolution via product page](#)

Caption: Simplified diagram of **mycobactin** J-mediated iron acquisition in MAP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quality Control Measures of Medium in Microbiological Testing-King Testing-Medical Devices Testing [en.kingtestinglab.com]
- 2. Estimation of *Mycobacterium avium* subsp. *paratuberculosis* Growth Parameters: Strain Characterization and Comparison of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Optimization of the composition of a solid culture medium for *Mycobacterium avium* subsp. *paratuberculosis* using factorial design and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preparing Mycobactin-Supplemented Culture Media for *Mycobacterium avium* subsp. *paratuberculosis* (MAP)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074219#preparing-mycobactin-supplemented-culture-media-for-map>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com